molecular formula C16H18N2O3S B3012767 N1-(3-methoxybenzyl)-N2-(2-(thiophen-2-yl)ethyl)oxalamide CAS No. 1211815-29-0

N1-(3-methoxybenzyl)-N2-(2-(thiophen-2-yl)ethyl)oxalamide

Cat. No.: B3012767
CAS No.: 1211815-29-0
M. Wt: 318.39
InChI Key: FLUFUJRNWZQMIZ-UHFFFAOYSA-N
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Description

N1-(3-methoxybenzyl)-N2-(2-(thiophen-2-yl)ethyl)oxalamide is a synthetic organic compound that features a combination of methoxybenzyl and thiophene moieties linked through an oxalamide bridge

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N1-(3-methoxybenzyl)-N2-(2-(thiophen-2-yl)ethyl)oxalamide typically involves the following steps:

    Formation of the oxalamide core: This can be achieved by reacting oxalyl chloride with an amine precursor under anhydrous conditions.

    Introduction of the methoxybenzyl group: The methoxybenzylamine is then reacted with the oxalamide intermediate.

    Attachment of the thiophene moiety:

The reactions are generally carried out under inert atmosphere conditions, such as nitrogen or argon, to prevent oxidation and moisture interference. Solvents like dichloromethane or tetrahydrofuran are commonly used.

Industrial Production Methods

Industrial production of this compound would likely follow similar synthetic routes but on a larger scale. This would involve the use of automated reactors and continuous flow systems to ensure consistent quality and yield. The process would also include rigorous purification steps, such as recrystallization or chromatography, to obtain the compound in high purity.

Chemical Reactions Analysis

Types of Reactions

N1-(3-methoxybenzyl)-N2-(2-(thiophen-2-yl)ethyl)oxalamide can undergo various chemical reactions, including:

    Oxidation: The thiophene ring can be oxidized to form sulfoxides or sulfones.

    Reduction: The oxalamide group can be reduced to form corresponding amines.

    Substitution: The methoxy group can be substituted with other functional groups through nucleophilic aromatic substitution.

Common Reagents and Conditions

    Oxidation: Reagents like hydrogen peroxide or m-chloroperbenzoic acid can be used.

    Reduction: Lithium aluminum hydride or sodium borohydride are common reducing agents.

    Substitution: Nucleophiles such as amines or thiols can be used under basic conditions.

Major Products Formed

    Oxidation: Thiophene sulfoxides or sulfones.

    Reduction: Corresponding amines from the oxalamide group.

    Substitution: Various substituted derivatives depending on the nucleophile used.

Scientific Research Applications

N1-(3-methoxybenzyl)-N2-(2-(thiophen-2-yl)ethyl)oxalamide has several applications in scientific research:

    Medicinal Chemistry: It is investigated for its potential as a therapeutic agent due to the biological activities associated with the thiophene and methoxybenzyl groups.

    Material Science: The compound’s unique electronic properties make it a candidate for use in organic semiconductors and light-emitting diodes.

    Biological Studies: It is used in studies to understand the interaction of thiophene-containing compounds with biological systems.

Mechanism of Action

The mechanism of action of N1-(3-methoxybenzyl)-N2-(2-(thiophen-2-yl)ethyl)oxalamide involves its interaction with specific molecular targets. The thiophene ring can interact with various enzymes and receptors, modulating their activity. The methoxybenzyl group can enhance the compound’s binding affinity and specificity. The oxalamide bridge provides structural stability and influences the overall conformation of the molecule.

Comparison with Similar Compounds

Similar Compounds

    N1-(3-methoxybenzyl)-N2-(2-(thiophen-2-yl)ethyl)urea: Similar structure but with a urea linkage instead of oxalamide.

    N1-(3-methoxybenzyl)-N2-(2-(thiophen-2-yl)ethyl)carbamate: Contains a carbamate group instead of oxalamide.

    N1-(3-methoxybenzyl)-N2-(2-(thiophen-2-yl)ethyl)amide: Features an amide linkage.

Uniqueness

N1-(3-methoxybenzyl)-N2-(2-(thiophen-2-yl)ethyl)oxalamide is unique due to the presence of the oxalamide bridge, which imparts distinct chemical and biological properties

Properties

IUPAC Name

N'-[(3-methoxyphenyl)methyl]-N-(2-thiophen-2-ylethyl)oxamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C16H18N2O3S/c1-21-13-5-2-4-12(10-13)11-18-16(20)15(19)17-8-7-14-6-3-9-22-14/h2-6,9-10H,7-8,11H2,1H3,(H,17,19)(H,18,20)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

FLUFUJRNWZQMIZ-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC1=CC=CC(=C1)CNC(=O)C(=O)NCCC2=CC=CS2
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C16H18N2O3S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

318.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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